

Application Notes and Protocols: Subcutaneous vs. Intraperitoneal Injection of Peptide YY (3-36)

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Compound of Interest

Compound Name: Peptide YY (3-36)

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Introduction

Peptide YY (3-36) (PYY3-36), a gut hormone released postprandially, is a well-established anorexigenic peptide that plays a significant role in the regulation of food intake and body weight.[1][2][3][4] It exerts its effects primarily through the activation of the neuropeptide Y2 receptor (Y2R).[5][6] The administration of exogenous PYY3-36 is a key strategy in metabolic research and drug development for obesity. The choice of administration route, primarily subcutaneous (SC) or intraperitoneal (IP), can significantly impact the pharmacokinetic and pharmacodynamic profile of the peptide. These application notes provide a detailed comparison of SC and IP routes for PYY3-36 administration, summarizing key quantitative data and providing standardized experimental protocols.

Data Presentation: Quantitative Comparison of SC and IP PYY3-36 Administration

The following tables summarize the effects of PYY3-36 administered via subcutaneous and intraperitoneal routes on food intake and body weight in various rodent models.

Table 1: Effects of Subcutaneous (SC) PYY3-36 Administration on Food Intake and Body Weight

Animal Model	Dose	Dosing Regimen	Key Findings	Reference
Diet-Induced Obese (DIO) C57BL/6J mice	100, 300, and 1,000 µg/kg/day	Continuous infusion via osmotic minipumps for 28 days	The 1,000 µg/kg/day dose significantly reduced food intake in the first 3 days. Body weight gain was dose-dependently reduced, with the highest dose group weighing ~10% less than the vehicle group after 28 days. Fat pad weight was also dose-dependently reduced. [1] [3]	[1] [3]
DIO male rats	250 and 1,000 µg/kg/day	Daily injections for 28 days	Reduced body weight and improved glycemic control. The 1,000 µg/kg/day dose led to a ~10% lower body weight compared to the vehicle group after 28 days. A rapid drop in body weight was observed in the	[1]

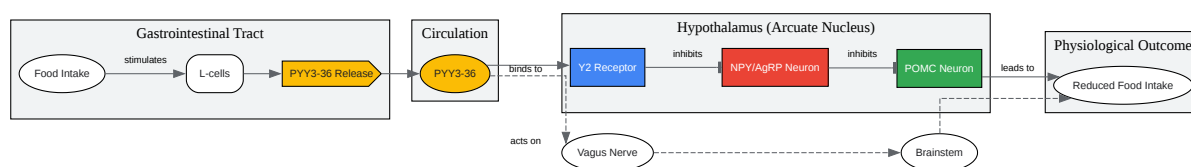
			first 4 days, with food intake suppressed for the first 3 days and returning to baseline by day 7. [1]
Obese male humans (BMI 27-40 kg/m ²)	25, 50, 75, and 100 pmol/kg lean body mass	Single injection	No significant effect on energy intake was observed. However, there was a dose-dependent increase in satiety ratings and a decrease in hunger ratings. [7]

Table 2: Effects of Intraperitoneal (IP) PYY3-36 Administration on Food Intake

Animal Model	Dose	Dosing Regimen	Key Findings	Reference
Male NMRI mice	Not specified	Single injection after a 19-hour fast	A ~30% reduction in 3-hour food intake was observed.[1]	[1]
Male Wistar rats	Not specified	Single injection after a 19-hour fast	No effect on fasting-induced feeding was observed.[1]	[1]
Ad libitum-fed mice	23 nmol/kg	Single injection followed by a 4-hour fast	A significant increase in food intake was observed during the 12-24 hour period post-injection.[8]	[8]
Overnight-fasted mice	23 nmol/kg	Single injection	A significant reduction in food intake was observed during the first 4 hours post-injection.[8]	[8]
Diet-induced obese rats	10-30 pmol/kg/min	Intermittent infusion (hours 0-3 and 6-9 of the dark period) for 21 days	A sustained reduction in daily caloric intake of 11-32% was observed, preventing body weight gain and fat deposition.[9]	[9]

Signaling Pathway of PYY3-36

PYY3-36 exerts its anorectic effects by acting as an agonist for the Neuropeptide Y receptor Y2 (Y2R). Postprandial release of PYY3-36 from the gut allows it to circulate and act on Y2R in both the periphery and the central nervous system. A key site of action is the arcuate nucleus (ARC) of the hypothalamus.[2] In the ARC, PYY3-36 binds to presynaptic Y2R on NPY/AgRP neurons, inhibiting the release of these orexigenic peptides. This disinhibits adjacent anorexigenic POMC neurons, leading to increased satiety and reduced food intake. The vagus nerve also plays a role in mediating the physiological effects of PYY3-36 on food intake.[6]



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PYY3-36 Signaling Pathway

Experimental Protocols

General Considerations

- **Animal Models:** Diet-induced obese (DIO) models in rats and mice are commonly used to study the effects of PYY3-36 on body weight and metabolism.[1][3]
- **Acclimatization:** Animals should be singly housed and acclimatized to handling and injection procedures for at least one week prior to the experiment. This can involve daily saline injections.[1]
- **Fasting:** For acute food intake studies, animals are often fasted for a period (e.g., 19 hours) before PYY3-36 administration to standardize hunger levels.[1]
- **Vehicle:** PYY3-36 is typically dissolved in a sterile saline solution.

Protocol 1: Subcutaneous (SC) Injection of PYY3-36 for Chronic Studies

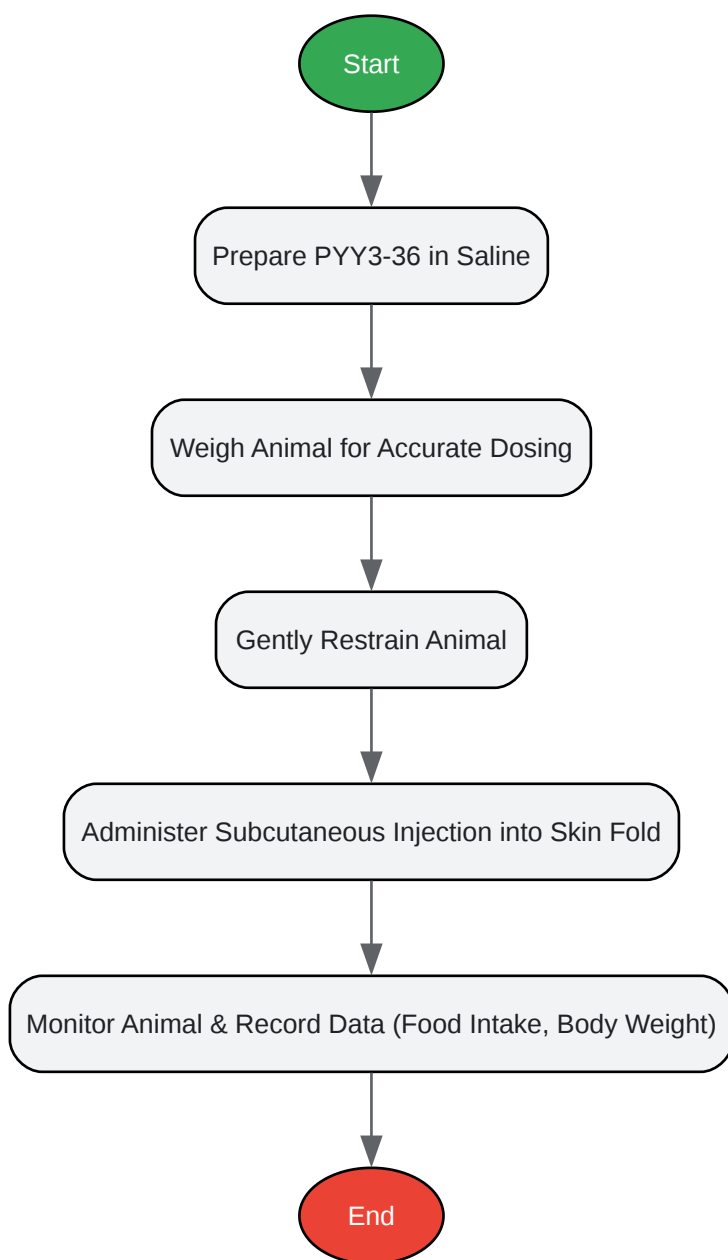
This protocol is adapted from studies investigating the long-term effects of PYY3-36 on body weight in DIO rats.^[1]

Materials:

- PYY3-36 peptide
- Sterile saline (0.9% NaCl)
- Insulin syringes (or similar, for accurate dosing)
- Animal scale

Procedure:

- **Preparation of PYY3-36 Solution:** Dissolve PYY3-36 in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a 500g rat, a concentration of 1 mg/mL would require a 0.5 mL injection).
- **Animal Handling:** Gently restrain the rat.
- **Injection:** Pinch the loose skin on the back of the neck or flank to form a tent. Insert the needle into the base of the skin tent, parallel to the body.
- **Administration:** Inject the PYY3-36 solution subcutaneously.
- **Post-Injection Monitoring:** Return the animal to its cage and monitor for any adverse reactions. For chronic studies, daily food intake and body weight should be recorded.



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Subcutaneous Injection Workflow

Protocol 2: Intraperitoneal (IP) Injection of PYY3-36 for Acute Food Intake Studies

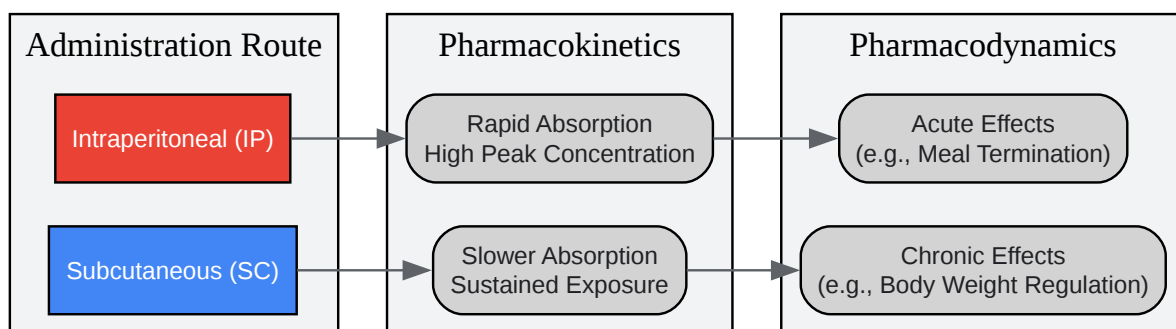
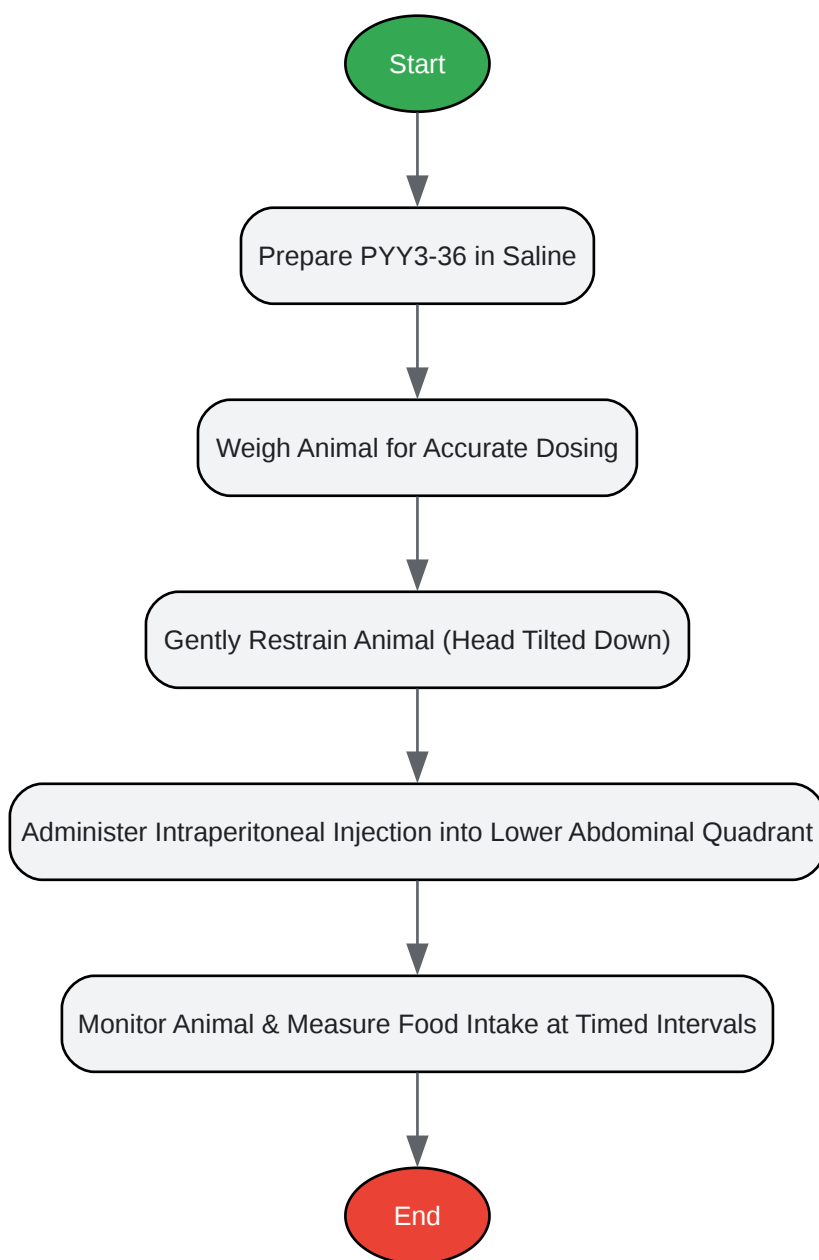
This protocol is based on studies examining the acute anorectic effects of PYY3-36 in mice.^[1]
^[8]

Materials:

- PYY3-36 peptide
- Sterile saline (0.9% NaCl)
- Tuberculin or insulin syringes with a 25-27 gauge needle
- Animal scale

Procedure:

- Preparation of PYY3-36 Solution: Prepare the PYY3-36 solution in sterile saline to the desired concentration.
- Animal Handling: Gently restrain the mouse, exposing the abdomen. To avoid injecting into the cecum, tilt the animal slightly head-down.
- Injection Site: The injection should be given in the lower right or left quadrant of the abdomen.
- Injection: Insert the needle at a 10-20 degree angle, just deep enough to penetrate the abdominal wall.
- Administration: Inject the PYY3-36 solution into the peritoneal cavity.
- Post-Injection Monitoring: Return the animal to its cage. For acute food intake studies, provide a pre-weighed amount of food and measure consumption at specified time points (e.g., 1, 2, 4, and 24 hours).^[1]



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